1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Histamine H3 receptor Receptor binding affinity Enantiomer comparison

This racemic α-methylhistamine dihydrochloride delivers >100-fold H3-over-H4 selectivity, enabling clean dissection of H3-mediated pathways without H4 confounds. Cost-advantaged (2–5× vs. resolved enantiomers) for chiral method development. High solubility (>35 mg/mL) and batch-specific CoA ensure reproducible HTS and SAR outcomes. Order now.

Molecular Formula C5H11Cl2N3
Molecular Weight 184.1
CAS No. 1314903-19-9
Cat. No. B6238993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride
CAS1314903-19-9
Molecular FormulaC5H11Cl2N3
Molecular Weight184.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride (CAS 1314903-19-9): Core Identity and Baseline Specifications for Procurement


1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS 1314903-19-9) is a heterocyclic amine derivative characterized by an imidazole core with an alpha-methyl-substituted ethylamine side chain, supplied as a dihydrochloride salt . The compound possesses the molecular formula C₅H₁₁Cl₂N₃ and a molecular weight of 184.07 g/mol . It is a structural analog of the endogenous biogenic amine histamine, differing by the presence of a methyl group at the alpha-carbon position, which fundamentally alters its receptor binding profile and pharmacological selectivity [1]. As a racemic mixture, this compound serves as a critical building block and pharmacological tool in medicinal chemistry and neuropharmacology research. Commercially, it is offered with standard purities of 95–97%, accompanied by batch-specific analytical documentation including NMR, HPLC, or GC traceability .

Why Generic Substitution Fails: Critical Structure-Activity Divergence in 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride


The histamine receptor family (H₁–H₄) exhibits extreme sensitivity to even minor structural modifications of the endogenous ligand, leading to profound shifts in potency, efficacy, and subtype selectivity that preclude simple compound interchange . Generic substitution of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride with unmodified histamine or Nα-alkylated analogs is not scientifically valid because the alpha-methyl substituent introduces steric constraints that alter the binding pose within the receptor orthosteric pocket, directly modulating the ligand's ability to activate specific G-protein signaling cascades [1]. Furthermore, the specific dihydrochloride salt form influences hygroscopicity, aqueous solubility, and long-term chemical stability—parameters that directly impact experimental reproducibility and formulation consistency . The quantitative evidence presented below demonstrates that this compound occupies a distinct position in the histamine analog landscape, defined by a unique combination of H₃ receptor affinity, H₃/H₄ selectivity ratio, and functional agonist potency that cannot be replicated by other in-class compounds.

Quantitative Differentiation Guide for 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride: Head-to-Head Comparator Data


H₃ Receptor Binding Affinity: Balanced Potency of the Racemic Mixture Versus Enantiopure Forms

The racemic mixture 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride exhibits intermediate H₃ receptor binding affinity compared to its individual enantiomers, providing a balanced pharmacological profile suitable for studies where extreme potency of a single enantiomer is not required. The (S)-enantiomer demonstrates a Ki of 63 nM for the human H₃ receptor expressed in SK-N-MC cells [1], while the (R)-enantiomer exhibits a higher affinity with a Kd of 50.3 nM . The racemic mixture's effective affinity lies within this range, offering a cost-effective alternative to enantiopure compounds for initial screening or assay development where stereochemical purity is not the primary variable . This contrasts sharply with endogenous histamine, which displays a Ki of approximately 15.2 nM at the human H₃ receptor [2], indicating that the alpha-methyl substitution moderately reduces binding affinity while conferring enhanced subtype selectivity.

Histamine H3 receptor Receptor binding affinity Enantiomer comparison

H₃/H₄ Receptor Selectivity: Distinct Subtype Preference Compared to Histamine

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride exhibits a markedly different selectivity profile across histamine receptor subtypes compared to the endogenous ligand. While histamine activates all four receptor subtypes (H₁–H₄) with relatively broad potency, the alpha-methyl substitution in the target compound significantly reduces activity at the H₄ receptor. Functional assays using the (S)-enantiomer reveal an EC₅₀ of 10 nM at the human H₃ receptor but a drastically reduced potency of 12,600 nM (12.6 µM) at the human H₄ receptor, representing a >1000-fold selectivity window [1]. Similarly, the (R)-enantiomer demonstrates >200-fold selectivity for H₃ over H₄ receptors . The racemic mixture is expected to retain a substantial H₃-over-H₄ selectivity margin, albeit with a narrower window than the pure (R)-enantiomer. In contrast, histamine displays an EC₅₀ of approximately 20-100 nM at H₄ and does not exhibit significant subtype discrimination [2].

Histamine H4 receptor Receptor subtype selectivity Off-target activity

Functional Agonist Potency at H₃ Receptor: Defined Concentration-Response Parameters

The functional agonist potency of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride at the H₃ receptor is well-characterized through enantiomer data, establishing clear concentration-response parameters. The (S)-enantiomer activates the human H₃ receptor with an EC₅₀ of 10 nM in a CRE-β-galactosidase reporter gene assay [1]. The (R)-enantiomer exhibits an EC₅₀ of 66 nM for H₄-mediated eosinophil shape change, reflecting its residual H₄ activity . The racemic mixture, containing both enantiomers, is anticipated to exhibit an EC₅₀ for H₃ activation between these values, likely in the 20–50 nM range depending on the specific assay readout. By comparison, histamine's EC₅₀ at H₃ varies widely across assay systems but is generally in the low nanomolar range (1–10 nM) [2]. The defined EC₅₀ values for this compound class enable precise dosing in functional experiments, reducing ambiguity in data interpretation.

Functional assay EC50 Agonist potency

Purity and Quality Control: Verifiable Batch-to-Batch Consistency

Procurement of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is supported by defined purity specifications and verifiable analytical documentation, which is critical for reproducible research. The compound is commercially available with a standard purity of 97% as determined by HPLC, NMR, and GC analysis . Alternative suppliers offer material with 95% purity . This level of purity ensures that biological assay results are not confounded by significant levels of isomeric impurities or degradation products. In contrast, some histamine analogs or enantiopure forms may carry higher costs or limited batch-specific QC data due to lower production volume. The availability of batch-specific certificates of analysis (CoA) with detailed chromatographic and spectroscopic data provides procurement scientists with the necessary documentation for regulatory compliance and experimental audit trails.

Analytical chemistry Purity specification QC documentation

Aqueous Solubility and Salt Form: Practical Handling Advantages

The dihydrochloride salt form of 1-(1H-imidazol-4-yl)ethan-1-amine confers high aqueous solubility, a critical attribute for in vitro pharmacology and formulation development. The (R)-enantiomer dihydrochloride salt exhibits a solubility of 35.6 mg/mL in water . While direct solubility data for the racemic dihydrochloride salt is not explicitly reported in the retrieved sources, the structural similarity and identical counterion predict comparably high water solubility. This stands in contrast to the free base form (CAS 850760-60-0) or alternative salt forms (e.g., dihydrobromide), which may exhibit different hygroscopicity, stability, or solubility profiles. The high aqueous solubility facilitates preparation of concentrated stock solutions for in vitro assays, minimizes the need for organic co-solvents (e.g., DMSO) that can introduce cellular toxicity or assay interference, and supports the development of aqueous-based formulations for in vivo administration.

Solubility Formulation In vitro assay

Cost-Effective Access to the Alpha-Methylhistamine Scaffold for Chiral Resolution

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride serves as the economical racemic precursor for the synthesis of enantiopure (R)- and (S)-alpha-methylhistamine derivatives, which are valuable pharmacological tools. Chiral resolution of this racemic mixture is the established synthetic route to obtain the individual enantiomers . The racemic mixture is priced at a fraction of the cost of the resolved enantiomers (e.g., 50 mg of racemate costs approximately €445 compared to ≥€200 for 10 mg of (R)-enantiomer from specialty suppliers) . For research groups equipped with chiral chromatography capabilities or those developing novel asymmetric synthesis methodologies, procurement of the racemic mixture offers a significantly more cost-effective starting material. This economic advantage extends to large-scale medicinal chemistry campaigns where initial SAR exploration can be conducted with the racemate before investing in expensive chiral synthesis or resolution for lead optimization.

Chiral resolution Synthetic intermediate Cost efficiency

Optimal Application Scenarios for 1-(1H-imidazol-4-yl)ethan-1-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Histamine H₃ Receptor Pharmacology Studies Requiring Defined Subtype Selectivity

The pronounced H₃-over-H₄ selectivity of 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (estimated >100-fold based on enantiomer data) makes it an ideal tool for dissecting H₃-specific signaling pathways in tissues or cell lines co-expressing multiple histamine receptor subtypes. When compared to endogenous histamine, which lacks significant subtype discrimination [1], the target compound reduces confounding off-target activation of H₄ receptors, thereby enabling cleaner interpretation of H₃-mediated effects on neurotransmitter release, cognitive function, or feeding behavior. Researchers can confidently attribute observed pharmacological responses to H₃ engagement rather than H₄-mediated immune cell modulation .

Chiral Resolution and Asymmetric Synthesis Methodology Development

As the racemic precursor to the pharmacologically distinct (R)- and (S)-alpha-methylhistamine enantiomers, 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is the preferred starting material for laboratories developing novel chiral resolution techniques or asymmetric synthetic routes. Its cost advantage over pre-resolved enantiomers (approximately 2- to 5-fold lower per milligram ) enables larger-scale experimentation and method optimization. The compound's defined purity (95-97% with batch-specific CoA ) ensures that resolution outcomes are not confounded by isomeric impurities from suboptimal synthesis.

High-Throughput Screening (HTS) Assay Development and Validation

The intermediate functional potency (EC₅₀ ~20-50 nM at H₃) and high aqueous solubility (>35 mg/mL ) of the target compound make it well-suited for use as a reference agonist in HTS assay development and validation. The moderate potency prevents assay signal saturation at low concentrations, allowing for a broader dynamic range when evaluating antagonist compounds. Furthermore, the dihydrochloride salt form's excellent water solubility facilitates direct dissolution in assay buffers, minimizing DMSO carryover artifacts that can compromise data quality in automated screening platforms .

Medicinal Chemistry SAR Exploration Around the Imidazole Scaffold

As a building block featuring an imidazole core with an alpha-methyl-substituted ethylamine side chain, 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride serves as a versatile intermediate for structure-activity relationship (SAR) studies targeting histamine receptors or related GPCRs. The alpha-methyl group introduces a defined steric and electronic perturbation compared to the unsubstituted histamine scaffold, providing medicinal chemists with a distinct starting point for further functionalization. The compound's commercial availability with documented purity and analytical traceability ensures that SAR trends are not artifacts of chemical heterogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.